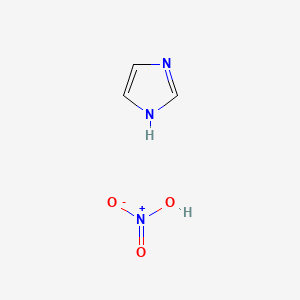
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is an organic compound with significant applications in various fields such as chemistry, biology, and industry This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a nitrobenzoic anhydride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid under anhydrous conditions. The reaction is facilitated by the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride, which help in the formation of the anhydride linkage. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-(2,4-Dichlorophenoxy)-2-aminobenzoic anhydride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems. The dichlorophenoxy group can participate in substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
Uniqueness
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is unique due to its combination of a dichlorophenoxy group and a nitrobenzoic anhydride moiety. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
63580-77-8 |
|---|---|
分子式 |
C26H12Cl4N2O9 |
分子量 |
638.2 g/mol |
IUPAC名 |
[5-(2,4-dichlorophenoxy)-2-nitrobenzoyl] 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C26H12Cl4N2O9/c27-13-1-7-23(19(29)9-13)39-15-3-5-21(31(35)36)17(11-15)25(33)41-26(34)18-12-16(4-6-22(18)32(37)38)40-24-8-2-14(28)10-20(24)30/h1-12H |
InChIキー |
IBNMARNENOIOFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)OC(=O)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
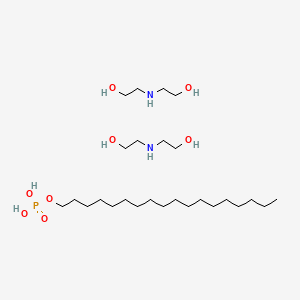
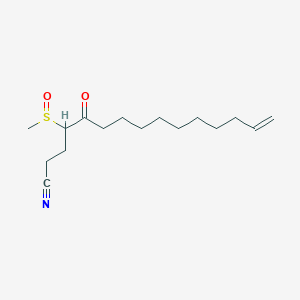

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
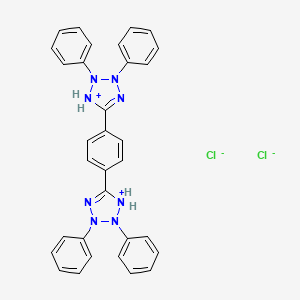
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
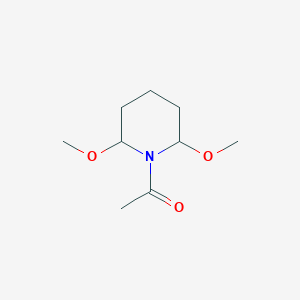

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)

